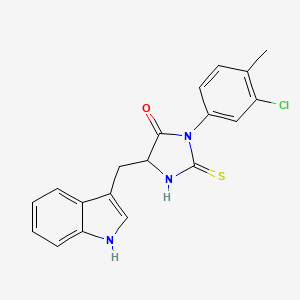![molecular formula C23H19FN4O B10896726 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896726.png)
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. Mechanochemical methods, which involve the use of mechanical force to drive chemical reactions, have also been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, Suzuki–Miyaura coupling requires a palladium catalyst and a boron reagent . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
Uniqueness
The uniqueness of 6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H19FN4O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19FN4O/c1-14-21-17(23(29)26-19-10-6-5-9-18(19)24)13-20(15-11-12-15)25-22(21)28(27-14)16-7-3-2-4-8-16/h2-10,13,15H,11-12H2,1H3,(H,26,29) |
InChI Key |
BLAXFPWAYUSJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896644.png)
![4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896646.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10896653.png)
![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896657.png)
![2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)
![2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896680.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10896684.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10896690.png)
![3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10896692.png)
![[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B10896706.png)
